Cas no 1252181-08-0 (N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide)
![N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide structure](https://www.kuujia.com/scimg/cas/1252181-08-0x500.png)
N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26680026
- N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide
- Z826824128
- N-(cyanomethyl)-N-cyclopropyl-4-(prop-2-ynylsulfamoyl)benzamide
- AKOS034616164
- 1252181-08-0
-
- Inchi: 1S/C15H15N3O3S/c1-2-10-17-22(20,21)14-7-3-12(4-8-14)15(19)18(11-9-16)13-5-6-13/h1,3-4,7-8,13,17H,5-6,10-11H2
- InChI Key: QYWDPJICLZLTRW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(N(CC#N)C1CC1)=O)(NCC#C)(=O)=O
Computed Properties
- Exact Mass: 317.08341252g/mol
- Monoisotopic Mass: 317.08341252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 607
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 98.6Ų
N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680026-0.05g |
N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide |
1252181-08-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide Related Literature
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide
Introduction to N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide (CAS No. 1252181-08-0)
N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide, a compound with the chemical identifier CAS No. 1252181-08-0, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring a combination of functional groups such as cyano, cyclopropyl, and sulfamoyl moieties, has garnered considerable attention due to its potential therapeutic applications. The benzamide core and the propargyl group contribute to its unique reactivity and binding properties, making it a promising candidate for further investigation in drug discovery.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the cyano group at the N-position enhances the electrophilicity of the molecule, facilitating further functionalization. The cyclopropyl ring, known for its stability and rigidity, contributes to the compound's overall conformational stability, which is crucial for biological activity. Additionally, the presence of the sulfamoyl group introduces polarity and hydrogen bonding capabilities, which can be exploited for improved binding affinity to biological targets.
In recent years, there has been growing interest in molecules that incorporate propargyl groups due to their ability to participate in various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has been widely used in bioconjugation techniques and drug delivery systems. The propargyl moiety in N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide not only enhances its synthetic utility but also opens up possibilities for its incorporation into more complex drug molecules.
The benzamide moiety is another key feature of this compound that has been extensively studied for its pharmacological properties. Benzamides are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The specific arrangement of atoms in this compound's structure may contribute to unique interactions with biological targets, making it a valuable scaffold for developing new therapeutic agents.
Recent research has highlighted the importance of molecular diversity in drug discovery programs. Compounds like N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide exemplify how combining different functional groups can lead to novel chemical entities with enhanced biological activity. The combination of a cyano group, a cyclopropyl ring, and a sulfamoyl moiety on a benzamide backbone creates a complex structure that may interact with multiple targets simultaneously.
The sulfamoyl group in particular has been shown to play a critical role in modulating biological activity. Sulfonamides are well-documented for their therapeutic efficacy across various diseases, including bacterial infections and cancer. The presence of this group in N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide suggests potential applications in these areas. Furthermore, the propargyl group provides an additional site for chemical modification, allowing researchers to fine-tune the molecule's properties for specific applications.
In conclusion, N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the presence of cyano, cyclopropyl, and sulfamoyl groups, as well as the propargyl moiety, make it a versatile molecule with potential applications in drug discovery. Ongoing studies aim to elucidate its biological activity and develop novel therapeutic agents based on this scaffold.
1252181-08-0 (N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide) Related Products
- 2680777-62-0(methyl 5-{(benzyloxy)carbonylamino}-4-cyano-3-methylthiophene-2-carboxylate)
- 1805713-52-3(3-(2-Bromopropanoyl)-4-(difluoromethyl)mandelic acid)
- 2138034-18-9(4-Methyl-3-(1,3,4-thiadiazol-2-ylsulfanyl)cyclohexan-1-one)
- 884541-39-3(Formamide, N-methyl-N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-)
- 1804836-33-6(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-methanol)
- 2034307-62-3(2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzene-1-sulfonamide)
- 2171287-10-6(3-{4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)
- 1208077-95-5(2-chloro-4,5-difluorobenzene-1-thiol)
- 332110-52-8(N-{2-(difluoromethoxy)phenylmethylidene}hydroxylamine)
- 1806543-89-4(Methyl 4-(bromomethyl)-3-(1-chloro-2-oxopropyl)benzoate)




